molecular formula C8H9FO B130794 1-Fluoro-2-(methoxymethyl)benzene CAS No. 148760-23-0

1-Fluoro-2-(methoxymethyl)benzene

Cat. No. B130794
M. Wt: 140.15 g/mol
InChI Key: RBBQWUVKCIEIRJ-UHFFFAOYSA-N
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Description

1-Fluoro-2-(methoxymethyl)benzene is a chemical compound with the molecular formula C8H9FO. It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 1-Fluoro-2-(methoxymethyl)benzene consists of a benzene ring with a fluorine atom and a methoxymethyl group attached to it . The exact positions of these substituents on the benzene ring can vary, leading to different isomers.


Physical And Chemical Properties Analysis

1-Fluoro-2-(methoxymethyl)benzene is a liquid at room temperature . More detailed physical and chemical properties were not available in the sources I found.

Scientific Research Applications

  • Crystal Structure Analysis :The fluoromethoxy-, methoxy-, and trimethoxy-substituted benzene rings, similar in structure to 1-Fluoro-2-(methoxymethyl)benzene, have been studied for their crystal structures. For example, in one molecule, these rings form dihedral angles with the central ring, indicating potential applications in material science and molecular engineering due to their unique geometrical arrangements (Xiaomei Zhang et al., 2010).

  • Chemical Synthesis and Fluorination :Fluorinated compounds are often used in organic synthesis and pharmaceuticals due to their unique reactivity and stability. Research demonstrates the use of similar fluorinated reagents for direct regiospecific fluorofunctionalization, a process that could potentially involve or be analogous to compounds like 1-Fluoro-2-(methoxymethyl)benzene (S. Stavber et al., 2002).

  • Fluorophore Research :Studies have shown that certain fluorophores, which are compounds that can re-emit light upon light excitation, have interesting properties in different solvents. This research is crucial for developing new materials for sensing and imaging applications. The unusual fluorescence properties of similar compounds suggest potential applications in designing novel fluorogenic sensors and materials (S. Uchiyama et al., 2006).

  • Materials Science and Polymer Chemistry :Research into fluorinated benzene derivatives often intersects with materials science, particularly in the synthesis of novel copolymers. These materials have a range of applications due to their unique physical and chemical properties. The studies involving fluoro, methoxy, and methyl ring-disubstituted compounds provide insights into the synthesis and characterization of materials that could include structures similar to 1-Fluoro-2-(methoxymethyl)benzene (G. Kharas et al., 2017).

Safety And Hazards

While specific safety and hazard information for 1-Fluoro-2-(methoxymethyl)benzene was not found, it’s important to handle all chemical compounds with care. Proper personal protective equipment should be used, and exposure should be minimized .

properties

IUPAC Name

1-fluoro-2-(methoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-10-6-7-4-2-3-5-8(7)9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBQWUVKCIEIRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90438459
Record name 1-fluoro-2-(methoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-2-(methoxymethyl)benzene

CAS RN

148760-23-0
Record name 1-fluoro-2-(methoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Oluwaseye, A Uzairu, GA Shallangwa… - Journal of King Saud …, 2020 - Elsevier
DFT quantum mechanical method B3LYP/631G ∗∗ was used to optimize the molecular geometry of some 2-amino-N-benzylacetamide derivatives with anticonvulsant activities. …
Number of citations: 20 www.sciencedirect.com

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